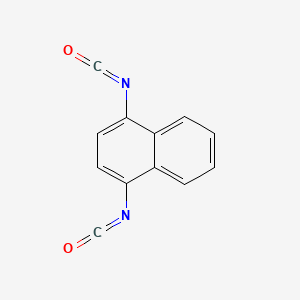
Naphthalene, 1,4-diisocyanato-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1,4-diisocyanato-: is an organic compound with the molecular formula C12H6N2O2. It is a derivative of naphthalene, where two isocyanate groups are attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polyurethanes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Naphthalene, 1,4-diisocyanato- typically involves the reaction of 1,4-diaminonaphthalene with phosgene or its derivatives. The process can be summarized in the following steps:
Hydrogenation: 1,4-dinitronaphthalene is hydrogenated in the presence of a catalyst and an organic solvent to produce 1,4-diaminonaphthalene.
Phosgenation: The 1,4-diaminonaphthalene is then reacted with phosgene or a phosgene equivalent such as diphosgene or triphosgene to form Naphthalene, 1,4-diisocyanato-.
Industrial Production Methods: The industrial production of Naphthalene, 1,4-diisocyanato- follows similar steps but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and environmental controls .
化学反应分析
Types of Reactions: Naphthalene, 1,4-diisocyanato- undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas, respectively.
Polymerization: It can polymerize with diols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols and Amines: React with isocyanate groups to form urethanes and ureas.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Solvents: Organic solvents like toluene and dichloromethane are commonly used to dissolve the reactants and control the reaction environment.
Major Products:
Polyurethanes: Formed by the reaction with diols.
Ureas: Formed by the reaction with amines.
Amines and Carbon Dioxide: Formed by hydrolysis
科学研究应用
Chemistry: Naphthalene, 1,4-diisocyanato- is used as a building block in the synthesis of various polymers, particularly polyurethanes. Its reactivity with diols and diamines makes it a valuable compound in polymer chemistry.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of Naphthalene, 1,4-diisocyanato- are studied for their potential use in drug delivery systems and biomedical materials.
Industry: In the industrial sector, Naphthalene, 1,4-diisocyanato- is primarily used in the production of high-performance polyurethanes. These materials are used in coatings, adhesives, sealants, and elastomers. The compound’s ability to form strong and durable polymers makes it essential in automotive, construction, and aerospace industries .
作用机制
The mechanism of action of Naphthalene, 1,4-diisocyanato- involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. The reactivity is driven by the electrophilic nature of the carbon in the isocyanate group, which readily reacts with nucleophiles to form covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymers .
相似化合物的比较
1,5-Naphthalene diisocyanate: Another isomer with isocyanate groups at the 1 and 5 positions.
Toluene diisocyanate (TDI): A widely used diisocyanate in the production of polyurethanes.
Methylenediphenyl diisocyanate (MDI): Another common diisocyanate used in polyurethane production.
Uniqueness: Naphthalene, 1,4-diisocyanato- is unique due to the positioning of its isocyanate groups, which affects its reactivity and the properties of the resulting polymers. Compared to its isomers and other diisocyanates, it offers distinct advantages in terms of the mechanical properties and thermal stability of the polymers formed .
属性
CAS 编号 |
46494-42-2 |
|---|---|
分子式 |
C12H6N2O2 |
分子量 |
210.19 g/mol |
IUPAC 名称 |
1,4-diisocyanatonaphthalene |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-5-6-12(14-8-16)10-4-2-1-3-9(10)11/h1-6H |
InChI 键 |
SIZPGZFVROGOIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


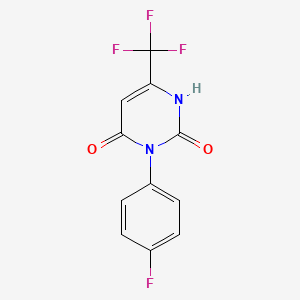
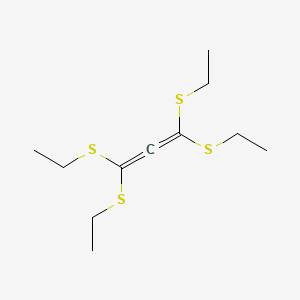
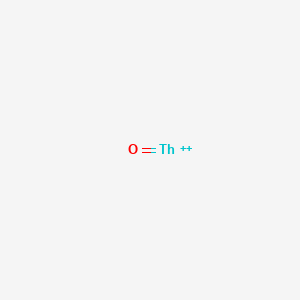




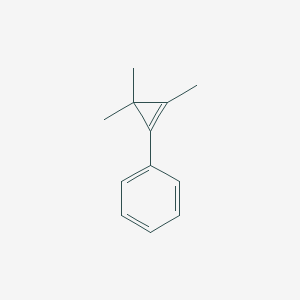
![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
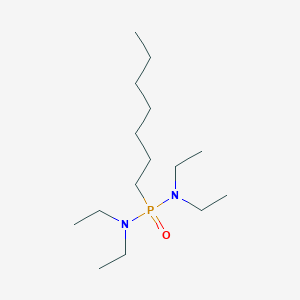
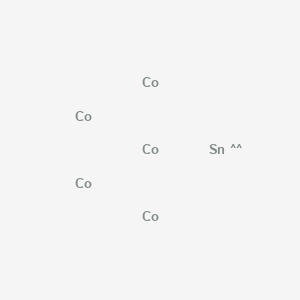
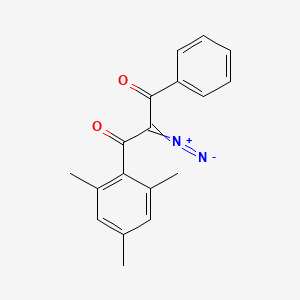

![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
